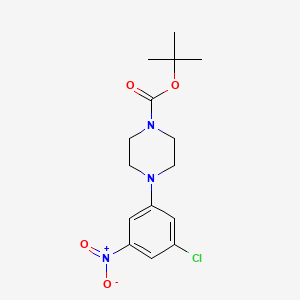

Tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group and a substituted phenyl ring with chloro (Cl) and nitro (NO₂) groups at the 3- and 5-positions, respectively. The chloro and nitro substituents enhance electrophilicity and influence intermolecular interactions, making it a versatile scaffold for further functionalization .

Propriétés

IUPAC Name |

tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-6-4-17(5-7-18)12-8-11(16)9-13(10-12)19(21)22/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKWVFJFVLAABI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Tert-butyl Carbamate Group: The piperazine intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butyl carbamate group.

Substitution with 3-chloro-5-nitrophenyl Group: Finally, the piperazine derivative is reacted with 3-chloro-5-nitrobenzyl chloride under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The chloro group can be substituted by nucleophiles such as amines or thiols through nucleophilic aromatic substitution.

Substitution: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Catalytic Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Amino Derivatives: Reduction of the nitro group.

Substituted Piperazines: Replacement of the chloro group with various nucleophiles.

Free Amines: Removal of the tert-butyl carbamate group.

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, derivatives of tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

Mécanisme D'action

The mechanism of action of tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can form hydrogen bonds and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key structural analogues differ in substituent type, position, and appended functional groups. Below is a comparative analysis:

Stability and Reactivity

- Acidic Stability: Compounds with electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings exhibit variable stability. For example, oxazolidinone-containing analogues (e.g., ’s compounds 1a/1b) degrade in simulated gastric fluid, while nitro-substituted derivatives (e.g., the target compound) may resist hydrolysis but face photodegradation risks .

- Synthetic Versatility : The tert-butyl carbamate group enables facile deprotection for secondary amine generation, a feature exploited in analogues like 37 () and WK-26 () for urea and carbazole derivatives, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.